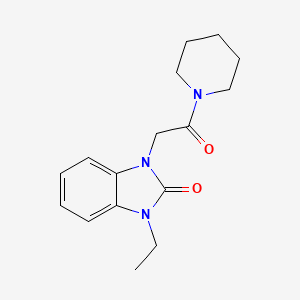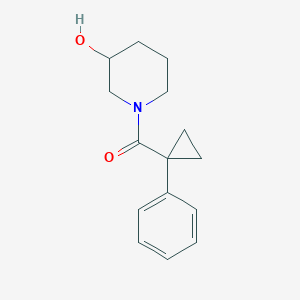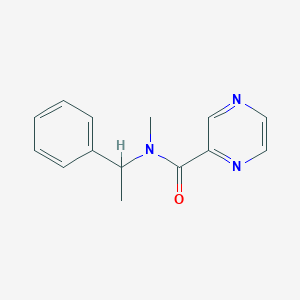
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across cell membranes. Inhibition of MCT1 has been shown to have therapeutic potential in various types of cancer.
Mécanisme D'action
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone inhibits MCT1, which is overexpressed in many types of cancer cells. By inhibiting MCT1, 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone reduces the transport of lactate and other monocarboxylates across cell membranes, leading to a decrease in intracellular pH and an increase in oxidative stress. These effects ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been shown to reduce tumor growth and metastasis, as well as enhance the effectiveness of other cancer treatments. However, further studies are needed to determine the long-term effects of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is its specificity for MCT1, which allows for targeted inhibition of lactate transport in cancer cells. However, one limitation is its potential for off-target effects, which may affect normal cells and tissues. In addition, the effectiveness of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone may vary depending on the type of cancer and the stage of the disease.
Orientations Futures
Future research on 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone should focus on its potential for clinical use in cancer patients. Clinical trials are needed to determine the safety and effectiveness of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone in humans, as well as its potential for use in combination with other cancer treatments. In addition, further studies are needed to determine the long-term effects of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone on normal cells and tissues. Finally, the potential for the development of resistance to 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone should also be investigated.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves several steps, including the reaction of 3,5-dimethyl-4-(trifluoromethyl)benzoic acid with 1-aminooctane to form the corresponding amide. This amide is then reacted with 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine to form the final product.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport and reduce tumor growth in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In addition, 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-12(11(2)17-14-10)9-13(16)15-7-5-3-4-6-8-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEQTPXUVSHMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)




![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)



![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
![(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)
